molecular formula C14H10ClNO2S B11836210 Methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate

Methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate

Cat. No.: B11836210
M. Wt: 291.8 g/mol
InChI Key: PVDNGUJABSSJFT-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a thienoquinoline core with a methyl ester group at the 6-position, a chlorine atom at the 4-position, and a methyl group at the 2-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thienoquinoline intermediates under controlled conditions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (Et3N) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes such as DNA replication and protein synthesis. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate is unique due to its specific substitution pattern and the presence of both a thieno ring and a quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H10ClNO2S

Molecular Weight

291.8 g/mol

IUPAC Name

methyl 4-chloro-2-methylthieno[3,2-c]quinoline-6-carboxylate

InChI

InChI=1S/C14H10ClNO2S/c1-7-6-10-12(19-7)8-4-3-5-9(14(17)18-2)11(8)16-13(10)15/h3-6H,1-2H3

InChI Key

PVDNGUJABSSJFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)C3=C(C(=CC=C3)C(=O)OC)N=C2Cl

Origin of Product

United States

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